molecular formula C22H20FN3O3S B7712924 N-benzyl-N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

N-benzyl-N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

Cat. No.: B7712924
M. Wt: 425.5 g/mol
InChI Key: HIPKBBCFKYOZLB-BUVRLJJBSA-N
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Description

N-benzyl-N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide is a complex organic compound characterized by its unique chemical structure

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c23-20-13-11-18(12-14-20)15-24-25-22(27)17-26(16-19-7-3-1-4-8-19)30(28,29)21-9-5-2-6-10-21/h1-15H,16-17H2,(H,25,27)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPKBBCFKYOZLB-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide typically involves a multi-step process. The key steps include the formation of the hydrazone linkage and the subsequent sulfonamide formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-benzyl-N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of N-benzyl-N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction interference. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N-benzyl-N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide include:

  • N-benzyl-N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide
  • N-benzyl-N-{2-[2-(4-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide
  • N-benzyl-N-{2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

Uniqueness

The uniqueness of N-benzyl-N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide lies in its specific chemical structure, which imparts distinct physical and chemical properties

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